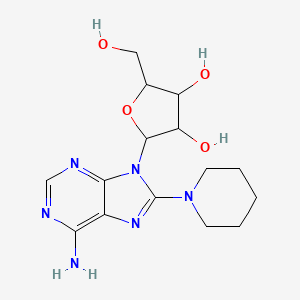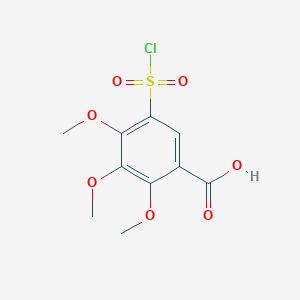
Benzenesulfonic acid, 2-nitro-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2-nitro-, 1-methylethyl ester is an organic compound with the molecular formula C9H11NO5S It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a 2-nitro group and a 1-methylethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-nitro-, 1-methylethyl ester typically involves the sulfonation of benzene followed by nitration and esterification The sulfonation process uses concentrated sulfuric acid to introduce the sulfonic acid group into the benzene ringFinally, the esterification process involves reacting the resulting 2-nitrobenzenesulfonic acid with isopropanol under acidic conditions to form the 1-methylethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the production cost .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 2-nitro-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Hydrochloric acid and zinc dust.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: 2-Aminobenzenesulfonic acid, 1-methylethyl ester.
Reduction: this compound.
Substitution: Various substituted benzenesulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 2-nitro-, 1-methylethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 2-nitro-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The sulfonic acid group can also participate in hydrogen bonding and electrostatic interactions with biomolecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid, methyl ester: Similar structure but with a methyl ester group instead of a 1-methylethyl ester group.
Benzenesulfonic acid, ethyl ester: Similar structure but with an ethyl ester group instead of a 1-methylethyl ester group.
Benzenesulfonic acid, 2-nitro-, methyl ester: Similar structure but with a methyl ester group and a 2-nitro group.
Uniqueness
Benzenesulfonic acid, 2-nitro-, 1-methylethyl ester is unique due to the presence of both a nitro group and a 1-methylethyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
64704-10-5 |
|---|---|
Fórmula molecular |
C9H11NO5S |
Peso molecular |
245.25 g/mol |
Nombre IUPAC |
propan-2-yl 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C9H11NO5S/c1-7(2)15-16(13,14)9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 |
Clave InChI |
YANARXBFSIXLLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B14169100.png)

![[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate](/img/structure/B14169112.png)


![4-fluoro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B14169129.png)



![2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B14169142.png)
![Urea, N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]-](/img/structure/B14169152.png)
![N-[3-(azepan-1-yl)propyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B14169158.png)
![3,4,8,9,13,14-hexamethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B14169159.png)

